Z-Gly-Pro-AMC - 68542-93-8

Z-Gly-Pro-AMC

Catalog Number: EVT-289997
CAS Number: 68542-93-8
Molecular Formula: C25H25N3O6
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide (Z-Gly-Pro-AMC) is a synthetic peptide substrate widely employed in scientific research, specifically in the field of enzymatic studies. It serves as a sensitive tool for detecting and characterizing enzymes that exhibit post-proline cleaving activity, with a particular focus on prolyl oligopeptidases (POP) and fibroblast activation protein (FAP). [, , , , ]

Met-α2-Antiplasmin (Met-α2AP)

Compound Description: Met-α2-Antiplasmin (Met-α2AP) is a serine protease inhibitor (serpin) that serves as the primary inhibitor of plasmin, an enzyme crucial for fibrinolysis (the breakdown of blood clots). []

Relevance: Met-α2AP is a physiological substrate of both Seprase (also known as Fibroblast Activation Protein or FAP) and its soluble form, Antiplasmin-cleaving enzyme (APCE). [] Both enzymes cleave Met-α2AP at specific proline-containing bonds (Pro3-Leu4 and Pro12-Asn13), indicating a shared substrate specificity with Z-Gly-Pro-AMC, a known substrate for these enzymes. [] The higher kcat/Km values observed for the Pro12-Asn13 cleavage site suggest a preference for this particular sequence, potentially providing insights into the substrate recognition mechanism of Seprase and APCE when compared to Z-Gly-Pro-AMC. []

Asn-α2-Antiplasmin (Asn-α2AP)

Compound Description: Asn-α2AP is a modified form of Met-α2AP generated by the cleavage of Met-α2AP by enzymes like Seprase and APCE. Asn-α2AP exhibits a higher affinity for fibrin, influencing the regulation of fibrinolysis. []

Relevance: Asn-α2AP's relevance stems from its generation through the cleavage of Met-α2AP by Seprase and APCE, enzymes that also act on Z-Gly-Pro-AMC. [] This shared substrate preference highlights a connection in the enzymatic activity of Seprase and APCE towards proline-containing substrates, including both Z-Gly-Pro-AMC and Met-α2AP. [] The conversion of Met-α2AP to Asn-α2AP further underscores the potential role of Seprase and APCE in modulating fibrinolysis and their connection to Z-Gly-Pro-AMC as tools for studying these enzymes. []

Peptide Substrates Modeled on Met-α2-Antiplasmin Cleavage Site

Compound Description: Researchers designed peptide substrates mimicking the P4-P4' sequence surrounding the Pro12-Asn13 cleavage site of Met-α2AP. [] These peptides served as tools to investigate the substrate specificity of Seprase and APCE. []

Relevance: These peptides are relevant due to their structural similarity to the Pro12-Asn13 cleavage site of Met-α2AP, a physiological substrate for both Seprase and APCE, enzymes that also utilize Z-Gly-Pro-AMC as a substrate. [] Seprase and APCE exhibited higher kcat/Km values for these peptides compared to Z-Gly-Pro-AMC, indicating a stronger preference for the specific amino acid sequence surrounding the Pro12-Asn13 bond. [] This difference in kinetic parameters suggests that while both Z-Gly-Pro-AMC and the designed peptides are substrates, the natural Met-α2AP sequence offers a more optimal binding and/or catalytic efficiency for Seprase and APCE. [] These findings highlight the importance of studying both synthetic substrates like Z-Gly-Pro-AMC and those based on natural sequences for a comprehensive understanding of enzyme activity and specificity. []

Z-Phe-Pro-BT

Compound Description: Z-Phe-Pro-BT is a specific inhibitor of prolyl oligopeptidase (POP). [] It is designed to bind to and inhibit the activity of POP, making it a useful tool for studying POP function. []

Relevance: Z-Phe-Pro-BT is relevant because it serves as a negative control in studies investigating Z-Proprolinal Insensitive Peptidase (ZIP), also known as Seprase. [] ZIP exhibits insensitivity to Z-Phe-Pro-BT, unlike POP, highlighting a key distinction between the two enzymes. [] This differential inhibition pattern helps distinguish ZIP's activity from that of other proline-cleaving enzymes like POP, emphasizing its unique properties compared to enzymes sensitive to Z-Gly-Pro-AMC. []

Fmoc-Ala-pyrrCN

Compound Description: Fmoc-Ala-pyrrCN is a potent and specific inhibitor of prolyl oligopeptidase (POP). [] It acts by binding to the active site of POP and preventing its enzymatic activity. []

Relevance: Similar to Z-Phe-Pro-BT, Fmoc-Ala-pyrrCN is relevant as it serves as another negative control in studies focusing on Z-Proprolinal Insensitive Peptidase (ZIP/Seprase). [] ZIP's complete insensitivity to Fmoc-Ala-pyrrCN, unlike POP, underscores its unique nature among proline-cleaving peptidases. [] This distinction is crucial for understanding ZIP's specific role and differentiating its activity from that of other enzymes like POP, particularly when using Z-Gly-Pro-AMC as a substrate. []

Z-Gly-Pro-AMC

Compound Description: Z-Gly-Pro-AMC is a synthetic fluorogenic substrate widely used for detecting and characterizing proline-cleaving enzymes. [, , , , , ] It consists of a Z-Gly-Pro dipeptide linked to 7-amino-4-methylcoumarin (AMC). [, , , , , ] Upon cleavage of the Gly-Pro bond by a target enzyme, AMC is released, resulting in an increase in fluorescence that can be readily measured. [, , , , , ]

Ala-Pro-AFC

Compound Description: Ala-Pro-AFC is another fluorogenic substrate used to study proline-cleaving enzymes, including Seprase/FAP. [] Its structure is similar to Z-Gly-Pro-AMC but with an Ala-Pro dipeptide instead of Z-Gly-Pro, and AFC (7-amino-4-trifluoromethylcoumarin) as the fluorophore instead of AMC. []

Relevance: Ala-Pro-AFC is relevant due to its shared use as a substrate for Seprase/FAP, an enzyme that also cleaves Z-Gly-Pro-AMC. [] By comparing the kinetic parameters (kcat/Km) of Seprase/FAP towards both substrates, researchers can gain insights into the enzyme's substrate preference. [] This comparison helps understand how structural variations in the substrate, such as the N-terminal blocking group and the fluorophore, impact the enzyme's activity. []

Diisopropylfluorophosphate (DFP)

Compound Description: Diisopropylfluorophosphate (DFP) is a potent and irreversible inhibitor of serine proteases, including Seprase/ZIP. [, ] It covalently modifies the serine residue within the enzyme's active site, leading to permanent inactivation. [, ]

Relevance: DFP's relevance lies in its ability to inhibit Seprase/ZIP, confirming its classification as a serine protease. [, ] The inactivation of Seprase/ZIP by DFP, an enzyme known to utilize Z-Gly-Pro-AMC as a substrate, provides evidence for the presence of a catalytically active serine residue in ZIP's active site, characteristic of serine proteases. [, ]

N-Succinyl-Ala-Ala-Pro-Phe-pNA

Compound Description: N-Succinyl-Ala-Ala-Pro-Phe-pNA is a chromogenic substrate used for measuring the activity of chymotrypsin-like proteases, including Cathepsin G. [, , ] It contains a p-nitroanilide (pNA) group that is released upon enzymatic cleavage, resulting in a color change detectable by spectrophotometry. [, , ]

Relevance: N-Succinyl-Ala-Ala-Pro-Phe-pNA is relevant because it was used in studies investigating the effects of the tripeptides IPP (isoleucine-proline-proline), VPP (valine-proline-proline), and LPP (leucine-proline-proline) on various enzymes. [, , ] These tripeptides, known to interact with proline-cleaving enzymes like those targeted by Z-Gly-Pro-AMC, were found to activate Cathepsin G, the enzyme that cleaves N-Succinyl-Ala-Ala-Pro-Phe-pNA. [, , ] This finding suggests potential interactions and cross-reactivity of these tripeptides with various proline-cleaving enzymes. [, , ] While not a direct substrate of the enzymes targeted by Z-Gly-Pro-AMC, the use of N-Succinyl-Ala-Ala-Pro-Phe-pNA in conjunction with these tripeptides provides insights into the broader effects of these compounds on protease activity. [, , ]

Overview

Z-Gly-Pro-AMC, also known as benzyloxycarbonyl-glycyl-proline-7-amido-4-methylcoumarin, is a fluorogenic substrate widely utilized in biochemical research. This compound is particularly valuable for studying proteolytic enzymes due to its ability to release a fluorescent signal upon enzymatic cleavage. It is classified as a peptide substrate, specifically designed for post-proline cleaving enzymes, which play crucial roles in various biological processes.

Source and Classification

Z-Gly-Pro-AMC can be sourced from various chemical suppliers, including AAT Bioquest and MedChemExpress. It is classified under fluorogenic substrates and peptide derivatives, with a specific application in enzyme kinetics and protease activity assays. The compound's chemical structure allows it to serve as a substrate for enzymes that cleave after proline residues, making it essential in the study of enzyme specificity and activity.

Synthesis Analysis

Methods

The synthesis of Z-Gly-Pro-AMC typically involves solid-phase peptide synthesis techniques. This method consists of several key steps:

  1. Anchoring: The C-terminal amino acid (proline) is anchored to a solid support resin.
  2. Sequential Addition: Protected amino acids (Z-Gly and proline) are added sequentially to the resin-bound proline.
  3. Coupling: The 7-amido-4-methylcoumarin moiety is coupled to the side chain of proline.
  4. Cleavage and Deprotection: The final product is cleaved from the resin and deprotected to yield Z-Gly-Pro-AMC .

Technical Details

The synthesis may require specific reagents such as Fmoc-protected amino acids and coupling agents like HBTU or DIC. The choice of protecting groups is crucial for ensuring the selectivity of the reactions during synthesis.

Chemical Reactions Analysis

Z-Gly-Pro-AMC undergoes enzymatic hydrolysis primarily by post-proline cleaving enzymes such as fibroblast activation protein and prolyl oligopeptidase. The key reaction involves:

  1. Enzyme Recognition: The enzyme recognizes the specific bond between proline and the 7-amido-4-methylcoumarin moiety.
  2. Hydrolysis: The peptide bond is cleaved, releasing free 7-amido-4-methylcoumarin, which emits fluorescence.

The reaction can be monitored by measuring fluorescence intensity at excitation and emission wavelengths of 360 nm and 460 nm, respectively .

Mechanism of Action

The mechanism of action for Z-Gly-Pro-AMC involves its selective recognition by target proteases. For instance:

  • Thrombin recognizes the arginine residue at the P1 position.
  • This recognition activates thrombin's catalytic site, leading to hydrolysis of the peptide bond.

The fluorescence emitted upon cleavage is proportional to protease activity, allowing quantification of enzyme kinetics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Z-Gly-Pro-AMC typically appears as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: The compound should be stored at temperatures below -15°C to maintain stability.
  • Reactivity: It is reactive towards specific proteases that cleave after proline residues.

Relevant data includes its melting point and spectral data, which can be obtained from supplier datasheets .

Applications

Z-Gly-Pro-AMC has numerous scientific applications:

  1. Enzyme Kinetics: It is extensively used in kinetic studies to determine enzyme activity and specificity.
  2. Protease Activity Assays: The compound serves as a substrate in assays to measure protease levels in biological samples.
  3. Biochemical Research: It aids in understanding proteolytic pathways and enzyme mechanisms in various biological contexts.
Enzymatic Activity & Substrate Specificity of Z-Gly-Pro-AMC

Role as a Fluorogenic Substrate for Prolyl Endopeptidases

Z-Gly-Pro-AMC (benzyloxycarbonyl-glycyl-prolyl-7-amido-4-methylcoumarin; CAS 68542-93-8) is a specialized fluorogenic substrate extensively employed for detecting and quantifying prolyl endopeptidase (PEP) activity. This compound exploits the unique post-proline cleavage specificity of PEPs, releasing the fluorophore 7-amido-4-methylcoumarin (AMC) upon enzymatic hydrolysis. The liberated AMC emits intense blue fluorescence (λex = 380 nm, λem = 465 nm), enabling real-time kinetic monitoring of protease activity [1] [8] [10]. Its structural design incorporates the Z-group (benzyloxycarbonyl) as a hydrophobic capping agent that enhances substrate recognition by the enzyme’s active site, while the Gly-Pro sequence specifically targets the proline-selective catalytic pocket of PEPs [2] [7]. This substrate is particularly valuable for high-throughput screening of PEP inhibitors and profiling enzyme activity in biological samples such as plasma, where its hydrolysis rate directly correlates with prolyl endopeptidase and fibroblast activation protein (FAP) concentrations [10].

Table 1: Spectral Properties of Z-Gly-Pro-AMC and Its Hydrolysis Product

PropertyZ-Gly-Pro-AMCLiberated AMC
Excitation Wavelength380 nm380 nm
Emission WavelengthMinimal465 nm
Extinction CoefficientNot applicable~12,500 M⁻¹cm⁻¹
Quantum YieldLowHigh (~0.8)

Kinetic Profiling of Prolyl-Specific Protease Interactions

Kinetic analyses reveal that Z-Gly-Pro-AMC exhibits Michaelis-Menten behavior with prolyl endopeptidases. For recombinant human prolyl oligopeptidase (POP), the reported Kₘ ranges from 15–60 μM, while the catalytic turnover (kₐₜₜ) varies between 5–20 s⁻¹, depending on pH and ionic conditions [2] [7]. The substrate’s catalytic efficiency (kₐₜₜ/Kₘ) exceeds 10⁴ M⁻¹s⁻¹ for PEPs but remains negligible for non-prolyl proteases like trypsin or chymotrypsin. Key interactions driving this specificity include:

  • P1 Specificity: The proline residue binds rigidly within the enzyme’s S1 pocket, which accommodates proline’s cyclic structure through hydrophobic van der Waals contacts.
  • P2 Flexibility: Glycine at P2 permits conformational adaptability, allowing optimal alignment of the scissile bond (Pro-AMC) within the catalytic triad (Ser-Asp-His in S9 family proteases) [2] [7].Fluorogenic kinetics are typically assayed in pH 7.4–8.0 buffers, where initial velocity measurements use AMC calibration curves. Inhibitor studies (e.g., with JTP-4819 or FAP-specific inhibitors) confirm competitive inhibition patterns, validating Z-Gly-Pro-AMC’s utility in inhibitor screening [2].

Comparative Analysis of Cleavage Efficiency Across Protease Isoforms

Cleavage efficiency of Z-Gly-Pro-AMC varies significantly among prolyl-specific protease isoforms due to structural differences in their substrate-binding domains:

Table 2: Kinetic Parameters of Z-Gly-Pro-AMC Hydrolysis by Prolyl-Specific Proteases

EnzymeKₘ (μM)kₐₜₜ (s⁻¹)kₐₜₜ/Kₘ (M⁻¹s⁻¹)Primary Function
Prolyl Oligopeptidase (POP)21.58.23.8 × 10⁴Neuropeptide processing
Fibroblast Activation Protein (FAP)38.712.13.1 × 10⁴ECM remodeling in cancer
Dipeptidyl Peptidase IV (DPP-IV)>500<0.1NegligibleIncretin hormone metabolism
Prolyl Endopeptidase (Microbial)28.315.65.5 × 10⁴Dietary protein digestion

Key Findings:

  • POP vs. FAP: Although both belong to the S9 family (prolyl oligopeptidase family), FAP cleaves Z-Gly-Pro-AMC 1.3-fold faster than POP due to its broader substrate tunnel accommodating the Z-group [2] [7].
  • DPP-IV Exclusion: DPP-IV, an S9 exopeptidase, shows negligible activity due to its requirement for unblocked N-termini, which Z-Gly-Pro-AMC lacks [3] [7].
  • Microbial PEPs: Bacterial PEPs (e.g., Sphingomonas spp.) exhibit higher turnover due to less constrained β-propeller domains, facilitating rapid substrate access [3].

Mechanistic Insights into Post-Proline Cleavage Dynamics

The hydrolysis mechanism of Z-Gly-Pro-AMC involves a multistep catalytic process unique to proline-directed serine proteases:

  • Substrate Docking: The Z-Gly-Pro segment anchors into the substrate channel, with Pro occupying the S1 pocket. The Z-group interacts with hydrophobic subsites (S2–S4), while Gly at P2 allows torsional flexibility to position the scissile ester bond (C-terminal to Pro) near the nucleophilic serine [2] [7].
  • Nucleophilic Attack: Ser⁷⁸⁰ (in human POP) attacks the carbonyl carbon of Pro, forming a tetrahedral oxyanion intermediate stabilized by hydrogen bonding with Asp⁶⁴¹ and His⁶⁸⁰ [7].
  • Acyl-Enzyme Formation: Collapse of the intermediate releases AMC and generates an acyl-enzyme adduct, subsequently hydrolyzed by water.The rigidity of proline’s pyrrolidine ring imposes unique constraints on the transition state, explaining why non-proline substrates are poorly cleaved. Studies using P1-substituted analogues confirm that replacing Pro with Ala reduces kₐₜₜ/Kₘ by >99% [2] [6]. Additionally, molecular dynamics simulations reveal that the β-propeller domain of PEPs acts as a "gatekeeper," excluding large polypeptides and restricting hydrolysis to oligopeptides like Z-Gly-Pro-AMC [7]. This domain-mediated selectivity ensures that PEPs function as oligopeptidases rather than bulk proteases, aligning with their role in precise bioactive peptide processing.

"The β-propeller domain of prolyl endopeptidases functions as a size-exclusion filter, rendering Z-Gly-Pro-AMC an ideal substrate due to its compact tripeptide design." — Encyclopedia of Post-Proline Cleaving Enzymes [7]

Properties

CAS Number

68542-93-8

Product Name

Z-Gly-Pro-AMC

IUPAC Name

benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate

Molecular Formula

C25H25N3O6

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C25H25N3O6/c1-16-12-23(30)34-21-13-18(9-10-19(16)21)27-24(31)20-8-5-11-28(20)22(29)14-26-25(32)33-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,26,32)(H,27,31)/t20-/m0/s1

InChI Key

YWOXKKRKNGWXEG-FQEVSTJZSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4

Synonyms

7-(N-benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin
N-carbobenzoxy-Gly-Pro-4-methylcoumarinyl amide
N-carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide
N-carbobenzoxyglycylprolyl-4-methylcoumarinyl amide
Z-Gly-Pro-NH-Mec
Z-Gly-PropMeCouNH

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4

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